molecular formula C7H15NO2 B8525584 Methyl 2-(isopropylamino)propionate

Methyl 2-(isopropylamino)propionate

Cat. No. B8525584
M. Wt: 145.20 g/mol
InChI Key: LSZJHXHDMLYQFO-UHFFFAOYSA-N
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Patent
US06953785B2

Procedure details

Methyl 2-bromopropionate (10.0 g, 59.9 mmol) was dissolved in acetonitrile (200 mL) followed by addition of isopropylamine (15.3 mL, 180 mmol), potassium carbonate (24.8 g, l80 mmol) and benzyltriethylammonium chloride (1.36 g, 5.99 mmol), and then the mixture was stirred at 70° C. for 17 hours. Water was added to the reaction mixture, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and methyl 2-(isopropylamino)propionate (6.70 g; yield 77%) was thus obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[CH:8]([NH2:11])([CH3:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].O>C(#N)C.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH:8]([NH:11][CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4])([CH3:10])[CH3:9] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
24.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.36 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)NC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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